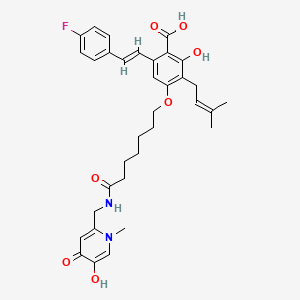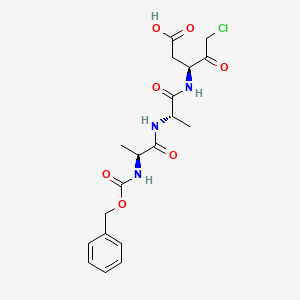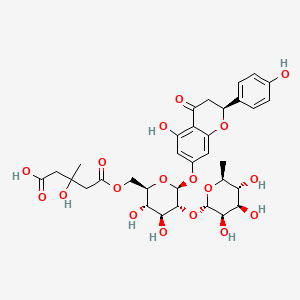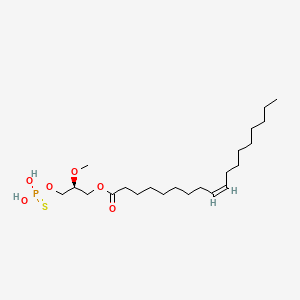![molecular formula C10H13FN2O6 B12368757 1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione is a fluorinated nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and multiple hydroxyl groups, contributes to its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the following steps :
Protection of hydroxyl groups: The hydroxyl groups are protected using diisopropylethylamine.
Deprotection: The protected hydroxyl groups are deprotected using sulfuric acid in tetrahydrofuran at 0°C.
Cyclization: The cyclization step involves the use of sodium hydride (NaH) in dimethylformamide.
Final purification: The final product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).
Major Products
Wissenschaftliche Forschungsanwendungen
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to chain termination and inhibition of DNA synthesis . The compound targets viral polymerases and cellular enzymes, disrupting their normal function and preventing the replication of viral genomes or the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of a fluorine atom, which enhances its stability and biological activity. This compound’s ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for therapeutic development.
Eigenschaften
Molekularformel |
C10H13FN2O6 |
|---|---|
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-9(18)6(16)10(11,4-14)19-7(9)13-3-2-5(15)12-8(13)17/h2-3,6-7,14,16,18H,4H2,1H3,(H,12,15,17)/t6-,7-,9?,10-/m1/s1 |
InChI-Schlüssel |
NVGHRKFZVNJJFZ-NARFAWEMSA-N |
Isomerische SMILES |
CC1([C@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)F)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(CO)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide](/img/structure/B12368703.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)



![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)

